Product packaging for BS2G Crosslinker(Cat. No.:CAS No. 215597-83-4)

BS2G Crosslinker

Cat. No.: B11932278
CAS No.: 215597-83-4
M. Wt: 486.4 g/mol
InChI Key: OWSWOWLMQKUWTE-UHFFFAOYSA-N
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Description

Significance of Chemical Cross-Linking for Investigating Biomolecular Architectures

Chemical cross-linking has emerged as a powerful biochemical technique for investigating the three-dimensional structures of proteins and their complexes. creative-proteomics.com It serves as a complementary approach to high-resolution methods like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, which often require large quantities of highly pure, stable samples and may not be suitable for all biological systems. nih.govosu.edu The core principle of chemical cross-linking involves introducing covalent bonds between specific amino acid residues within a protein or between interacting proteins using a chemical reagent known as a crosslinker. osu.edumdpi.com

This process provides spatial constraints, effectively creating a "molecular ruler" that yields distance information between the linked residues. osu.edu This information is invaluable for several reasons:

It helps in determining the three-dimensional structures of proteins and protein complexes, providing low-to-medium resolution structural data. creative-proteomics.comnih.govnih.gov

It captures proteins in their native and dynamic states, providing a "snapshot" of their conformation and interactions under specific conditions. osu.edu

It can stabilize large, multi-subunit protein complexes that might otherwise dissociate during purification and analysis. creative-proteomics.com

The distance constraints generated by cross-linking are used in computational modeling to build and refine structural models of proteins and their assemblies. creative-proteomics.comnih.gov

Role of Cross-Linking in Protein-Protein Interaction Mapping

Proteins rarely act in isolation; they form complex and dynamic networks of interactions, collectively known as the interactome, to carry out cellular functions. nih.govnih.gov Mapping these protein-protein interactions (PPIs) is fundamental to understanding biological processes. nih.govresearchgate.net Chemical cross-linking is a vital tool for the detection and characterization of these interactions. nih.gov

The technique is particularly adept at capturing and stabilizing transient or weak interactions that are difficult to study with other methods. creative-proteomics.comnih.gov By covalently linking proteins that are in close proximity within a functional complex, researchers can "freeze" these interactions for subsequent analysis. creative-proteomics.comresearchgate.net The general workflow involves treating a sample with a cross-linking reagent, followed by separation techniques like SDS-PAGE and subsequent identification of the cross-linked proteins and specific residues by mass spectrometry. nih.govresearchgate.net

This approach allows researchers to:

Identify direct interaction partners within a complex biological sample. nih.gov

Gain low-resolution topological maps of the interacting regions on the protein surfaces. nih.gov

Determine the stoichiometry and organization of subunits within a protein complex. austinpublishinggroup.com

Stabilize protein complexes for further analysis by other structural biology techniques, such as cryo-electron microscopy (cryo-EM). nih.gov

The use of cross-linking provides crucial information about which protein domains are close to each other, helping to define the binding interface of an interaction. austinpublishinggroup.com

Overview of N-Hydroxysuccinimide Ester Chemistry in Proteomic Research

Many of the most common cross-linking reagents, including BS2G, utilize N-hydroxysuccinimide (NHS) ester chemistry. nih.gov NHS esters are highly reactive chemical groups that are widely used in proteomics and bioconjugation to label or cross-link proteins. nih.govjyi.org

The key features of NHS ester chemistry are:

Reaction Specificity : NHS esters react primarily with nucleophilic primary amines, such as the epsilon-amine (ε-NH2) on the side chain of lysine (B10760008) residues and the alpha-amine (α-NH2) at the N-terminus of a polypeptide chain. nih.govnih.gov While some studies have explored reactivity with serine, threonine, and tyrosine, recent proteome-scale analyses suggest that under typical conditions, the reaction is highly specific to lysines and N-termini. nih.govacs.org

Reaction Conditions : The reaction is most efficient in aqueous solutions at a pH range of 7 to 9. nih.govcovachem.com At this pH, the primary amines are sufficiently deprotonated to act as effective nucleophiles.

Bond Formation : The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of the N-hydroxysuccinimide leaving group. nih.gov

The prevalence of lysine residues on protein surfaces (approximately 5.8% of all amino acids) makes NHS-ester-based cross-linkers broadly applicable for studying a wide range of proteins and protein complexes. nih.govnih.gov Water-soluble versions, which incorporate a sulfonate group on the succinimide (B58015) ring (sulfo-NHS), are particularly useful for reactions in aqueous buffers without the need for organic solvents and are often used for labeling cell surface proteins due to their membrane impermeability. nih.govcovachem.comcovachem.com

Properties of BS2G Crosslinker

Bis-(sulfosuccinimidyl) glutarate, or BS2G, is a homobifunctional crosslinker, meaning it has two identical reactive groups (sulfo-NHS esters). covachem.commedkoo.com It is a non-cleavable, water-soluble, and membrane-impermeable reagent frequently used in protein interaction studies. covachem.comcovachem.comchemsrc.com

PropertyValueSource(s)
Full Name Bis-(sulfosuccinimidyl) glutarate nih.govcovachem.com
Alternative Names BS2G; Sulfo-DSG covachem.comcovachem.com
CAS Number 215597-83-4 (free acid); 881415-72-1 (disodium salt) medkoo.comchemsrc.com
Molecular Formula C13H12N2Na2O14S2 medkoo.comchemsrc.com
Molecular Weight 530.34 g/mol medkoo.com
Spacer Arm Length ~7.7 Å medkoo.com
Reactivity Reacts with primary amines (lysine, N-terminus) at pH 7-9. covachem.com
Solubility Water-soluble covachem.comcovachem.com
Permeability Membrane-impermeable covachem.comcovachem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O14S2 B11932278 BS2G Crosslinker CAS No. 215597-83-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

215597-83-4

Molecular Formula

C13H14N2O14S2

Molecular Weight

486.4 g/mol

IUPAC Name

1-[5-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-5-oxopentanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid

InChI

InChI=1S/C13H14N2O14S2/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27)

InChI Key

OWSWOWLMQKUWTE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Bis Sulfosuccinimidyl Glutarate Bs2g Crosslinker: Design and Reactive Principles

Molecular Architecture and Reactive Moieties of BS2G

BS2G is characterized by its symmetrical structure, featuring two identical reactive groups at either end of a flexible spacer arm. This homobifunctional design allows for efficient and straightforward crosslinking reactions insung.net.

Homobifunctional Sulfo-N-Hydroxysuccinimide Ester Design

The defining reactive groups of BS2G are its two sulfo-N-hydroxysuccinimide (sulfo-NHS) esters korambiotech.comlabx.comcovachem.com. These esters are highly reactive towards primary amines, forming stable amide bonds through a nucleophilic acyl substitution mechanism thermofisher.comcovachem.comlumiprobe.com. The presence of the sulfonate group (-SO3-) on the succinimide (B58015) ring confers significant water solubility to BS2G, distinguishing it from its non-sulfonated counterpart, DSG (Disuccinimidyl glutarate), which typically requires organic solvents proteochem.comcovachem.comcovachem.com. This water solubility allows BS2G to be used directly in aqueous buffers, simplifying experimental procedures and enabling reactions under near-physiological conditions proteochem.comsmolecule.comcovachem.com. As a homobifunctional crosslinker, BS2G possesses identical reactive ends, facilitating a one-step crosslinking process insung.net.

Spacer Arm Length and its Function as a Molecular Ruler in Proximity Estimation

BS2G features a glutarate-based spacer arm that is 7.7 Å in length, comprising 5 atoms korambiotech.comproteochem.comlabx.cominsung.netresearchgate.net. This defined length serves as a "molecular ruler," enabling researchers to estimate the spatial proximity between crosslinked molecules or residues within a protein complex korambiotech.comlabx.comresearchgate.net. By using crosslinkers with varying spacer arm lengths, such as comparing BS2G (7.7 Å) with longer crosslinkers like BS3 (11.4 Å), scientists can infer distance constraints and gain insights into the three-dimensional structure and organization of biomolecular assemblies korambiotech.comresearchgate.net. This capability is particularly useful in protein structure-function studies and in mapping protein-protein interaction interfaces korambiotech.comlabx.comnih.govnih.gov. The glutarate spacer arm is non-cleavable, meaning the covalent linkage formed by BS2G cannot be easily broken under standard experimental conditions korambiotech.comproteochem.comlabx.cominsung.netmedkoo.comthermofisher.com.

Reaction Specificity and Amine-Reactive Chemistry

BS2G's utility stems from its specific reactivity with primary amine groups, which are abundant in biological macromolecules.

Mechanism of Amide Bond Formation with Primary Amine Groups (Lysine Side Chains and N-Termini)

The sulfo-NHS ester groups of BS2G are highly selective for primary amines covachem.comcovachem.comlumiprobe.com. In proteins and peptides, these primary amines are primarily found on the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of polypeptide chains korambiotech.comlabx.comthermofisher.comcovachem.comnih.govthermofisher.comwindows.netthermofisher.comgbiosciences.com. The reaction proceeds via a nucleophilic attack of the amine nitrogen on the carbonyl carbon of the NHS ester. This process leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group thermofisher.comcovachem.comlumiprobe.comthermofisher.comnih.gov. While NHS esters can react with other nucleophiles like hydroxyl (-OH) and sulfhydryl (-SH) groups, these reactions occur at significantly slower rates and yield less stable products compared to the reaction with primary amines covachem.com. Studies have indicated that under certain conditions, NHS esters might exhibit some reactivity with serine, tyrosine, and threonine residues, though primary amines remain the predominant target nih.gov.

Physicochemical Considerations for Biological Applications

BS2G exhibits several physicochemical properties that make it well-suited for biological applications. Its direct water solubility is a major advantage, eliminating the need for organic solvents which can potentially denature proteins proteochem.comsmolecule.comcovachem.com. This property is particularly beneficial when working with membrane proteins or when conducting experiments in aqueous environments proteochem.comcovachem.comgbiosciences.com. Furthermore, BS2G is membrane impermeable, meaning it primarily reacts with molecules on the cell surface and does not readily cross cell membranes to react with intracellular components proteochem.cominsung.netsmolecule.comcovachem.commedkoo.comgbiosciences.com. This characteristic is advantageous for studies focusing on cell surface protein interactions or for labeling extracellular domains.

The sulfo-NHS ester moiety is susceptible to hydrolysis in aqueous solutions, particularly at higher pH values thermofisher.comcovachem.comthermofisher.comthermofisher.comgbiosciences.comthermofisher.com. Therefore, BS2G should be stored desiccated and protected from moisture, typically at 4-8°C or -20°C covachem.commedkoo.comthermofisher.comthermofisher.comthermofisher.com. Reagents should be prepared immediately before use to ensure maximum reactivity thermofisher.comproteochem.com. Unreacted BS2G can be quenched using amine-containing buffers like Tris or glycine (B1666218), or by employing desalting methods to remove excess reagent and byproducts thermofisher.comthermofisher.comproteochem.com.

BS2G, along with its deuterated analogs (BS2G-d4), is also employed in mass spectrometry-based crosslinking (XL-MS) studies korambiotech.comproteochem.comlabx.comthermofisher.comfishersci.se. The mass difference between the light (d0) and heavy (d4) forms allows for the unambiguous identification of crosslinked peptides by mass spectrometry, facilitating the mapping of protein-protein interactions and the determination of low-resolution three-dimensional structures korambiotech.comlabx.comthermofisher.comfishersci.se.

Data Tables

Table 1: Key Physicochemical Properties of BS2G Crosslinker

PropertySpecificationSource(s)
Chemical NameBis[Sulfosuccinimidyl] Glutarate proteochem.comtcichemicals.com
Common AcronymBS2G korambiotech.comproteochem.comlabx.cominsung.netmedkoo.com
Molecular FormulaC₁₃H₁₂N₂Na₂O₁₄S₂ covachem.commedkoo.comtcichemicals.comtaskcm.com
Molecular Weight530.35 g/mol proteochem.comlabx.comcovachem.commedkoo.com
Spacer Arm Length7.7 Å (5 atoms) korambiotech.comproteochem.comlabx.cominsung.netresearchgate.net
Reactive MoietySulfo-N-Hydroxysuccinimide (Sulfo-NHS) ester korambiotech.comlabx.comcovachem.com
Crosslinker TypeHomobifunctional korambiotech.cominsung.netfishersci.se
Water SolubilityHigh (directly water-soluble) proteochem.comsmolecule.comcovachem.com
Cell Membrane PermeabilityNo (membrane impermeable) proteochem.cominsung.netsmolecule.commedkoo.com
CleavabilityNon-cleavable korambiotech.comproteochem.comlabx.cominsung.netmedkoo.com
Optimal pH Range7.0 – 9.0 korambiotech.comproteochem.comlabx.comthermofisher.com
StorageDesiccated, 4-8°C or -20°C, protected from moisture covachem.commedkoo.comthermofisher.comthermofisher.com

Table 2: BS2G Reaction Specificity and Mechanism

AspectDetailsSource(s)
Target GroupPrimary amines (-NH₂) korambiotech.comlabx.comthermofisher.comcovachem.com
Specific SitesLysine side chains (ε-amine), N-termini (α-amine) korambiotech.comlabx.comcovachem.comwindows.net
Reaction MechanismNucleophilic acyl substitution forming a stable amide bond thermofisher.comcovachem.comlumiprobe.com
Reaction ProductAmide bond korambiotech.comlabx.comthermofisher.comwindows.net
ByproductN-hydroxysuccinimide (NHS) thermofisher.comcovachem.comthermofisher.com
Competing ReactionHydrolysis of sulfo-NHS ester, especially at higher pH and in dilute solutions thermofisher.comcovachem.comthermofisher.comthermofisher.com
Buffer CompatibilityPhosphate, HEPES, borate (B1201080) buffers recommended; Tris or glycine buffers should be avoided (can quench reaction) thermofisher.comcovachem.comwindows.netproteochem.com

Compound List

Bis[Sulfosuccinimidyl] Glutarate (BS2G)

Disuccinimidyl glutarate (DSG)

N-hydroxysuccinimide (NHS)

Sulfo-N-hydroxysuccinimide (Sulfo-NHS)

Bis[sulfosuccinimidyl] suberate (B1241622) (BS3)

Disuccinimidyl suberate (DSS)

Dithiobis(succinimidyl propionate) (DSP)

3,3′-Dithiodipropionic acid di(N-hydroxysuccinimide ester)

Suberic acid bis(N-hydroxysuccinimide ester)

EGS (ethylene glycol bis(succinimidyl succinate))

Sulfo-EGS (ethylene glycol bis(sulfosuccinimidyl succinate))

DSSeb (Disuccinimidyl sebacate)

DST (Disuccinimidyl tartrate)

SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate)

SFAD (Succinimide-4-fluorobenzoyl)

SMCC (Succinimide-maleimide)

EDC (1-ethyl-3-[3-dimethylaminopropyl] carbodiimide (B86325) hydrochloride)

Tris (Tris(hydroxymethyl)aminomethane)

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

MES (2-(N-morpholino)ethanesulfonic acid)

Glycine

Sodium meta-Periodate

Dimethyl sulfoxide (B87167) (DMSO)

Dimethylformamide (DMF)

Ammonium (B1175870) bicarbonate

Aqueous Solubility for Physiological Reaction Conditions

BS2G is designed to be highly soluble in aqueous solutions, a critical feature for its application in biological systems that operate under physiological conditions insung.netsmolecule.comcovachem.comcellsystemsbiology.comkorambiotech.comnih.gov. The presence of sulfonate (–SO3-) groups on the N-hydroxysuccinimide rings imparts hydrophilicity to the molecule korambiotech.comwikipedia.org. This inherent water solubility eliminates the necessity for organic solvents, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), which can potentially disrupt protein structure and function insung.netnih.govthermofisher.com. Consequently, BS2G allows crosslinking reactions to be performed in entirely aqueous buffers, closely mimicking physiological environments insung.netwikipedia.org. The sulfo-NHS esters of BS2G are reactive towards primary amines, typically lysine residues and N-termini of proteins, under mild pH conditions, generally between 7 and 9 smolecule.comcovachem.comkorambiotech.comthermofisher.comproteochem.comacs.org.

Membrane Impermeability for Selective Extracellular Labeling

A key design feature of BS2G is its membrane impermeability insung.netsmolecule.comcovachem.comcellsystemsbiology.comkorambiotech.commdpi.com. The charged nature conferred by the sulfonate groups prevents BS2G from readily crossing cell membranes korambiotech.comwikipedia.org. This characteristic makes it an ideal reagent for selectively labeling cell surface proteins or extracellular components without significant penetration into the cell insung.netsmolecule.comcovachem.comcellsystemsbiology.comkorambiotech.com. This specificity is crucial for studying cell-surface interactions, receptor localization, and extracellular matrix components, where targeting molecules outside the cell is paramount smolecule.comcovachem.comcellsystemsbiology.commdpi.com. In contrast, its non-sulfonated analog, Disuccinimidyl Glutarate (DSG), is membrane-permeable insung.netcellsystemsbiology.com.

Advanced Synthetic Methodologies for BS2G Derivatization

The synthesis of BS2G involves precise chemical steps to ensure the formation of a high-purity, reactive crosslinking agent. The methodology typically focuses on the preparation of the sulfo-N-hydroxysuccinimide precursors and their controlled integration with the glutarate linker.

Synthesis of Sulfo-N-Hydroxysuccinimide Precursors

The synthesis of BS2G begins with the preparation of sulfo-N-hydroxysuccinimide (sulfo-NHS) smolecule.com. This precursor is typically synthesized through the sulfonation of N-hydroxysuccinimide (NHS) smolecule.com. NHS esters themselves are commonly prepared by activating carboxylic acid molecules using carbodiimide coupling agents, such as N,N′-dicyclohexylcarbodiimide (DCC), in the presence of N-hydroxysuccinimide google.comnih.gov. This process yields NHS-activated acid groups that are reactive towards primary amines google.comnih.gov. The subsequent introduction of sulfonate groups onto the succinimide ring is key to achieving the water-soluble sulfo-NHS ester functionality characteristic of BS2G korambiotech.comwikipedia.org.

Controlled Reaction Conditions for Glutarate Integration

The integration of the glutarate moiety with the sulfo-NHS groups is achieved through controlled reaction conditions smolecule.comcovachem.com. Glutaric anhydride (B1165640) is a common starting material that reacts with the activated sulfo-NHS to form the BS2G molecule smolecule.com. The reaction requires careful management of parameters such as temperature, solvent, and pH to ensure efficient coupling and minimize side reactions or degradation of the reactive ester groups thermofisher.comproteochem.comnih.gov. NHS esters are susceptible to hydrolysis, with half-lives that decrease significantly at higher pH and temperatures thermofisher.com. Therefore, reactions are typically performed under mild conditions, often at neutral to slightly alkaline pH (7-9) and at room temperature or 4°C thermofisher.comproteochem.com.

Purification Strategies for High-Purity Reagent Production

Achieving high purity is essential for the reliable performance of BS2G in biochemical assays smolecule.comcovachem.com. Following synthesis, BS2G is purified using techniques such as chromatography smolecule.comcovachem.com. Quantitative NMR is often employed to verify purity, with standards typically requiring ≥ 90% purity covachem.com. Other purification methods may include desalting through gel filtration or dialysis to remove unreacted reagents and byproducts proteochem.com. Proper storage, typically at 4°C and protected from moisture, is also critical to maintain the integrity and reactivity of the sulfo-NHS ester groups covachem.comproteochem.com.

Methodological Frameworks Utilizing Bs2g Crosslinker

Chemical Cross-Linking Coupled with Mass Spectrometry (CX-MS)

Chemical cross-linking combined with mass spectrometry (CX-MS) is a powerful biochemical technique used to investigate protein structures and protein-protein interactions. osu.edunih.govthermofisher.com This method provides distance constraints between reactive amino acid residues, offering insights into the three-dimensional organization of single proteins and the topology of multi-protein complexes. osu.edunih.gov The BS2G crosslinker, or Bis(sulfosuccinimidyl) glutarate, is a homobifunctional, amine-reactive, and water-soluble reagent frequently employed in CX-MS workflows. medkoo.comproteochem.comcovachem.com Its water solubility allows reactions to occur in aqueous solutions under near-physiological conditions, and its membrane-impermeable nature makes it ideal for selectively labeling and cross-linking cell surface proteins. proteochem.comcovachem.comsmolecule.com The use of isotopically labeled versions, such as BS2G-d0 (light) and BS2G-d4 (heavy), facilitates the identification of cross-linked peptides during mass spectrometry analysis. osu.eduproteochem.com

The application of BS2G in proteome-wide studies provides a snapshot of protein interaction networks within complex biological samples, such as cell lysates. uu.nlnih.govbiorxiv.org The general workflow involves several critical steps, beginning with the covalent linking of proteins in their native or near-native state, followed by enzymatic digestion and subsequent analysis of the resulting peptide mixture by mass spectrometry. osu.edunih.gov Recent advancements in cross-linking protocols, MS instrumentation, and data analysis software have enabled the robust identification of cross-links from endogenous protein complexes on a large scale. nih.govuu.nl

A typical workflow for a proteome-wide CX-MS experiment using BS2G is outlined below.

StepDescriptionPurpose
1. Sample Preparation Proteins or cell lysates are prepared in a suitable non-amine containing buffer.To ensure the sample is ready for the cross-linking reaction without interference from buffer components.
2. Cross-Linking This compound is added to the sample at an optimized molar ratio and incubated for a specific duration.To covalently link primary amine groups (e.g., on lysine (B10760008) residues) that are within the spatial range of the crosslinker's spacer arm (7.7 Å). proteochem.comproteochem.com
3. Quenching An amine-containing reagent like Tris or ammonium (B1175870) bicarbonate is added. proteochem.comnih.govTo stop the reaction by consuming any unreacted BS2G. proteochem.com
4. Protein Digestion The cross-linked protein mixture is denatured, reduced, alkylated, and then digested with a protease, typically trypsin.To break down proteins into smaller peptides suitable for MS analysis. uw.edu
5. Enrichment/Fractionation The complex peptide mixture is often fractionated using chromatographic techniques like size-exclusion chromatography (SEC) or strong cation-exchange (SCX). nih.govspringernature.comTo reduce sample complexity and enrich for the low-abundant cross-linked peptides. nih.govnih.gov
6. LC-MS/MS Analysis The peptide fractions are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).To determine the mass and sequence of the peptides, allowing for the identification of the cross-linked species. osu.eduthermofisher.com
7. Data Analysis Specialized software is used to identify the cross-linked peptide pairs from the complex MS/MS spectra.To map the identified cross-links onto protein sequences or structures, revealing interaction sites and structural information. springernature.com

The molar ratio of the crosslinker to the protein is a critical parameter that influences the type of cross-links formed. proteochem.com The goal is to achieve a balance that provides sufficient cross-linking for analysis without causing excessive modification or protein precipitation. The concentration of reactants can be adjusted to favor either intramolecular (within a single protein) or intermolecular (between different proteins) cross-links. nih.govnih.gov

Intramolecular Cross-Linking : This type of linkage provides distance constraints that are useful for defining the three-dimensional fold of a single protein. osu.eduuw.edu It is generally favored in dilute protein solutions and at lower crosslinker concentrations, where the probability of a crosslinker reacting with two sites on the same molecule is higher than reacting with two different molecules. nih.gov

Intermolecular Cross-Linking : This linkage identifies residues at the interface of two or more interacting proteins, providing information about the topology of protein complexes. osu.edu Higher protein and crosslinker concentrations tend to favor the formation of intermolecular cross-links. nih.gov

In practice, a range of molar excess of crosslinker over protein is often tested. For example, a 20-fold molar excess of BS2G with a final concentration between 0.5 to 5 mM is a common starting point for cross-linking reactions. proteochem.com Kinetic models have shown that in proteome-wide studies, cross-linking reactions are often biased towards high-abundance proteins. nih.gov Optimizing parameters to favor pseudo-first-order kinetics can help increase the detection of cross-links on lower-abundance proteins. nih.gov

Since the N-hydroxysulfosuccinimide (sulfo-NHS) esters of BS2G react specifically with primary amines (the N-terminus of proteins and the side chain of lysine residues), it is essential to perform the cross-linking reaction in a buffer devoid of primary amines. covachem.comsmolecule.com Amine-containing buffers, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), would compete with the target proteins for the crosslinker, significantly reducing or eliminating the efficiency of the desired protein cross-linking. proteochem.com

The choice of buffer is therefore critical for a successful cross-linking experiment. The reaction is typically performed at a pH between 7 and 9 to ensure the target primary amines are deprotonated and thus sufficiently nucleophilic to react with the sulfo-NHS esters. covachem.comsmolecule.com

Buffer SystemSuitability for BS2G Cross-LinkingRationale
Phosphate-Buffered Saline (PBS) SuitableContains no primary amines and provides a physiological pH and ionic strength.
Sodium Phosphate Buffer SuitableA common choice, as it lacks reactive amine groups and can be prepared at the desired pH. proteochem.com
HEPES Buffer SuitableA zwitterionic buffer that does not contain primary amines and is effective in the required pH range.
Ammonium Bicarbonate Buffer Unsuitable Contains primary amines and will quench the cross-linking reaction. It is, however, used for quenching post-reaction. nih.gov
Tris-HCl Buffer Unsuitable Contains primary amines and is a very common quenching agent, making it unsuitable for the reaction buffer itself. proteochem.com

After the cross-linking reaction has proceeded for the desired amount of time (e.g., 45-60 minutes at room temperature), it is crucial to stop the reaction by quenching any remaining, unreacted BS2G. proteochem.com Quenching prevents further, potentially non-specific, cross-linking that could occur over time and complicate subsequent analysis. The quenching process involves adding a high concentration of a reagent containing primary amines, which rapidly consumes the excess reactive sulfo-NHS esters on the BS2G molecules.

Commonly used quenching agents include Tris buffer and ammonium bicarbonate. proteochem.comnih.gov

Quenching ReagentTypical ConcentrationIncubation Time
Tris Buffer 25 mM to 60 mM10-15 minutes at room temperature
Ammonium Bicarbonate 30 mM to 100 mM~20 minutes at room temperature

The choice of quenching agent can depend on the downstream processing steps. For instance, ammonium bicarbonate is volatile and can be easily removed by lyophilization, which can be advantageous before mass spectrometry analysis.

Following the quenching of the cross-linking reaction, the complex mixture of cross-linked proteins is prepared for mass spectrometry analysis through enzymatic digestion. osu.edu This "bottom-up" proteomics approach involves breaking down the large protein structures into smaller peptides, which are more amenable to MS analysis. nih.gov

The standard procedure involves these key steps:

Denaturation, Reduction, and Alkylation : Proteins are first unfolded (denatured), typically with urea. uw.edu Existing disulfide bonds within proteins are cleaved (reduced) using an agent like Tris(2-carboxyethyl)phosphine (TCEP). thermofisher.com The resulting free sulfhydryl groups on cysteine residues are then irreversibly blocked (alkylated) with a reagent such as iodoacetamide (B48618) (IAA) to prevent them from reforming disulfide bonds. thermofisher.comwikipedia.org

Enzymatic Digestion : A protease is added to digest the proteins into peptides. Trypsin is the most commonly used enzyme, as it specifically cleaves proteins on the C-terminal side of lysine and arginine residues. uw.edu It is important to note that lysine residues that have been modified by the this compound will be blocked, resulting in missed tryptic cleavage at those sites. uw.edu In some workflows, sequential digestion with multiple enzymes (e.g., Trypsin followed by AspN) is used to generate a more diverse set of peptides and improve cross-link identification. embopress.org

Desalting : After digestion, the peptide mixture contains salts and other small molecules from the various buffers and reagents used, which can interfere with LC-MS analysis. These contaminants are removed through a desalting step, commonly performed using C18 solid-phase extraction (SPE) cartridges or tips. proteochem.com Alternative methods like gel filtration or dialysis can also be used. proteochem.com

The final step in the CX-MS workflow is the analysis of the digested and desalted peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). thermofisher.com This powerful analytical technique separates the complex peptide mixture and then determines the mass and sequence of the individual peptides, enabling the identification of the cross-linked pairs. youtube.com

The process involves:

Liquid Chromatography (LC) Separation : The peptide sample is loaded onto an LC column (typically a reverse-phase column). The peptides are separated based on their hydrophobicity as they are eluted from the column with an organic solvent gradient. youtube.com This separation reduces the complexity of the mixture being introduced into the mass spectrometer at any given time. nih.gov

Mass Spectrometry (MS) : As peptides elute from the LC column, they are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer. youtube.com The instrument first performs a full MS1 scan to measure the mass-to-charge (m/z) ratio of all the peptide ions present at that moment. embopress.org

Tandem Mass Spectrometry (MS/MS) : In a data-dependent acquisition mode, the mass spectrometer automatically selects the most intense peptide ions (precursor ions) from the MS1 scan for fragmentation. youtube.com These selected ions are fragmented (e.g., by collision-induced dissociation, HCD), and an MS/MS (or MS2) spectrum of the resulting fragment ions is acquired. embopress.org This fragmentation pattern provides information about the amino acid sequence of the peptide. For more complex analyses, such as those involving MS-cleavable crosslinkers, further fragmentation steps (MS3) can be employed. thermofisher.com

The resulting MS/MS spectra for cross-linked peptides are more complex than those for linear peptides because they contain fragment ions from two different peptide chains. Specialized search algorithms are required to analyze these spectra and confidently identify the two peptides involved in the cross-link and the specific sites of linkage. springernature.com

Application of Isotope-Labeled BS2G Analogs for Enhanced Identification

The identification of cross-linked peptides from a complex mixture can be significantly improved through the use of isotope-labeled crosslinkers. This strategy involves using "light" and "heavy" versions of the crosslinking reagent, which are chemically identical but differ in mass due to the incorporation of stable isotopes. This mass difference creates a unique signature in the mass spectrometer, facilitating the detection and validation of cross-linked species.

Utilization of BS2G-d0 (Light) and BS2G-d4 (Heavy) Matched Pairs

A key strategy in cross-linking mass spectrometry (XL-MS) is the use of matched pairs of isotope-labeled crosslinkers. For the BS2G (Bis[sulfosuccinimidyl] glutarate) crosslinker, this is achieved with BS2G-d0 (the "light" form) and BS2G-d4 (the "heavy" form). thermofisher.comproteochem.comproteochem.com The BS2G-d4 analog is deuterated, containing four deuterium (B1214612) atoms, which results in a mass difference of approximately 4 Daltons compared to the light BS2G-d0 version. proteochem.com

Researchers typically use a 1:1 mixture of the BS2G-d0 and BS2G-d4 reagents to cross-link proteins. nih.gov This ensures that any peptide pair connected by the crosslinker will appear in the mass spectrometer as a characteristic doublet, with the two peaks separated by the mass of the incorporated isotopes. nih.govacs.org This approach is fundamental for mapping protein-protein interactions using liquid chromatography-mass spectrometry (LC-MS). proteochem.comproteochem.com Because the light and heavy versions are chemically identical, they exhibit nearly identical behavior during chromatography and ionization, but are easily distinguished by their mass. cpcscientific.com

FeatureBS2G-d0BS2G-d4
Common Name Light BS2GHeavy BS2G
Full Chemical Name Bis(sulfosuccinimidyl) glutarate-d0Bis(Sulfosuccinimidyl) 2,2,4,4-glutarate-d4
Isotopic Label None (Natural Abundance)4 Deuterium atoms
Mass Difference N/A+4 Da (approx.)
Primary Use Used in a 1:1 ratio with the heavy form for XL-MSUsed in a 1:1 ratio with the light form for XL-MS
Spacer Arm Length 7.7 Å7.7 Å
This table summarizes the properties of the BS2G-d0/d4 matched pair used in isotope-labeling cross-linking studies. proteochem.comproteochem.comproteochem.com
Detection of Characteristic Mass Shifts and Isotopic Doublet Patterns

The primary advantage of using the BS2G-d0/d4 pair is the generation of predictable mass shifts and unique isotopic patterns in the mass spectra. When a sample cross-linked with a 1:1 mixture of the light and heavy reagents is analyzed, each cross-linked peptide pair will produce a distinct "doublet" signal in the MS1 scan. nih.govacs.org This doublet consists of two peaks of nearly equal intensity separated by a specific mass difference—in this case, 4 Daltons for a single cross-link. proteochem.com

This characteristic pattern serves as a powerful filter to distinguish true cross-linked peptides from the much more abundant unmodified (linear) peptides, which appear as singlets. nih.govacs.org The detection of these isotopic doublets significantly increases the confidence in identifying cross-linked products. nih.gov Specialized software can be used to automatically screen MS data for these specific mass shifts and doublet patterns. researchgate.netresearchgate.netnih.gov For example, the software FINDX can be configured to search for candidate cross-links where the mass difference between the hydrogenated (d0) and deuterated (d4) forms is within a very restrictive tolerance, such as 7 ppm. researchgate.net

Upon fragmentation in an MS/MS experiment, these isotopomeric cross-linked peptides can generate unique isotopic doublet ions corresponding to the individual peptides in the cross-link, which can be used to determine the masses of the two linked peptides from a single MS2 spectrum. nih.gov The clear and predictable nature of these isotopic signatures simplifies data analysis and enhances the reliability of the identified cross-links.

Isotopic FeatureDescriptionSignificance in BS2G-d0/d4 Analysis
Mass Shift The precise mass difference between the light (d0) and heavy (d4) isotopologues.~4 Daltons for BS2G-d4 vs. BS2G-d0. proteochem.com
Isotopic Doublet A pair of peaks in the mass spectrum representing the light and heavy versions of the same cross-linked peptide.Serves as a hallmark of a true cross-linked peptide, distinguishing it from unmodified peptides. nih.govresearchgate.netresearchgate.net
Intensity Ratio The relative abundance of the light and heavy peaks in the doublet.Theoretically 1:1 when using an equimolar mixture of BS2G-d0 and BS2G-d4. nih.gov
This table highlights the key mass spectrometric features generated by the use of BS2G-d0/d4 crosslinkers.

Computational Approaches for Cross-Linked Peptide Identification and Validation

The analysis of data from cross-linking experiments presents significant computational challenges. nih.gov The resulting datasets are complex, containing a mixture of linear peptides, dead-end modified peptides, and the desired cross-linked products. Identifying the correct peptide-peptide linkages requires specialized computational tools and algorithms designed to handle this complexity. nih.govnih.gov

Database Searching Algorithms for Cross-Linked Peptide Spectrum Matches

Standard database search engines used in proteomics, such as Mascot and SEQUEST, are not inherently designed to identify spectra from two covalently linked peptides. nih.gov The identification of cross-linked peptides requires algorithms that can handle a vastly expanded search space, which grows quadratically with the number of proteins in the sample. proquest.comnih.gov To address this, numerous specialized software tools have been developed.

These tools employ various strategies. Some, like the approach used by McIlwain et al., modify existing search algorithms to use a database containing a mixture of all possible products, including peptides, dead-end products, and cross-linked pairs. nih.govresearchgate.net Others, like XLSearch, use data-driven scoring schemes to estimate the probability of correctly identifying each peptide in the cross-link independently. acs.orgfigshare.com Software such as StavroX, MeroX, and xiSEARCH are specifically designed to identify cross-linked peptides from mass spectrometric data. stavrox.comrappsilberlab.org More recent integrated workflows like MaxLynx, incorporated into the widely-used MaxQuant environment, provide tools for both noncleavable and MS-cleavable cross-linkers. acs.org

Software ToolApproach/Key FeatureReference
StavroX / MeroX Identifies various types of cross-links (StavroX) and specifically MS-cleavable cross-links (MeroX). stavrox.com stavrox.com
XLSearch Employs a data-driven scoring scheme based on conditional probabilities to improve detection. figshare.com acs.orgfigshare.com
xiSEARCH A specialized search engine for cross-linked peptides, scalable from single proteins to the whole proteome. rappsilberlab.org rappsilberlab.org
MaxLynx An integrated workflow within MaxQuant for identifying cross-linked peptides from noncleavable and MS-cleavable linkers. acs.org acs.org
Protein Prospector Uses a complementary mass modification strategy where each peptide is searched and identified separately. nih.govnih.gov nih.govnih.gov
Xilmass Uses a novel method to construct the search database and scores experimental spectra against complete theoretical spectra. github.com github.com
This table lists a selection of computational tools developed for the identification of cross-linked peptides.
Interpretation of Complex MS/MS Fragmentation Spectra for Covalent Linkages

A major hurdle in XL-MS is the interpretation of the tandem mass (MS/MS) spectra of cross-linked peptides. These spectra are inherently more complex than those of linear peptides because they contain fragment ions originating from both constituent peptides. github.comyoutube.com The fragmentation process, typically collision-induced dissociation (CID), can be uneven, with one peptide in the pair yielding significantly more fragment ions than the other. nih.gov This unequal fragmentation can complicate sequence identification and lead to misidentifications. proquest.com

Successful interpretation requires matching the observed fragment ions (such as b- and y-ions) to theoretical fragmentation patterns of all possible peptide pairs. nih.govsepscience.com High-resolution mass spectrometry is crucial, as it allows for the clear assignment of a fragment's charge state based on its isotope peaks, leading to high-confidence identifications. nih.gov Visualisation tools like xiSPEC are invaluable for the interactive analysis and manual validation of mass spectra, allowing researchers to intuitively test hypotheses about peptide linkages. rappsilberlab.org Manually validated MS/MS spectra, where fragment ions are assigned to each of the linked peptides, provide the highest level of confidence in the identification of a covalent linkage. researchgate.net

Addressing Challenges of Sample Complexity and Low Abundance of Cross-Linked Species

Two of the most significant challenges in XL-MS studies are the inherent complexity of the sample and the low abundance of the cross-linked products compared to unmodified peptides. github.comacs.org The number of potential cross-linked peptide combinations explodes as the number of proteins in the sample increases, making exhaustive identification strategies computationally unfeasible without robust heuristics. proquest.com

Furthermore, cross-linked peptides are often low-stoichiometry products, making their detection difficult against a background of high-abundance linear peptides. youtube.comacs.org The success of identifying cross-links is highly dependent on the abundance of the parent proteins; most identified cross-links originate from the most abundant proteins in a sample. acs.org To overcome the challenge of low abundance, enrichment steps such as size-exclusion or ion-exchange chromatography are often critical to increase the relative concentration of the larger, cross-linked species before MS analysis. youtube.comnih.gov Computational strategies must also account for this low abundance, often by employing stringent statistical validation methods, such as false discovery rate (FDR) calculations using decoy databases, to distinguish true hits from random matches. nih.gov

Considerations for Non-Canonical Reactivity of NHS Esters (e.g., Serine, Tyrosine, Threonine)

N-hydroxysuccinimide (NHS) esters, the reactive groups in cross-linkers like BS2G, are primarily known for their reactivity towards primary amines, such as the ε-amino group of lysine and the N-terminus of a polypeptide chain. gbiosciences.comgbiosciences.comcreative-proteomics.com However, a comprehensive understanding of their chemical behavior necessitates the consideration of non-canonical, or off-target, reactivity. Significant side reactions have been observed with the hydroxyl groups of serine (Ser), threonine (Thr), and tyrosine (Tyr). nih.govresearchgate.netnih.gov

Systematic studies on the reactivity of NHS esters, such as disuccinimidyl suberate (B1241622) (DSS), a compound with similar reactive groups to BS2G, have demonstrated that while the initial reaction sites are predictably primary amines, other amino acids become involved as the reaction progresses. nih.gov Specifically, serine, threonine, and tyrosine exhibit notable reactivity, which is influenced by the local chemical environment, including pH and the nature of adjacent amino acids. nih.govresearchgate.net This reactivity can lead to the formation of intermediate or permanent Type-1 cross-links, a factor that can complicate data analysis if not properly accounted for. nih.gov Some reports suggest that these side reactions with hydroxyl groups can occur with a frequency of up to 30%, highlighting the importance of considering these alternative targets in cross-linking mass spectrometry (XL-MS) data interpretation. researchgate.net The reaction is highly dependent on pH, with amine reactivity generally increasing as the pH becomes more alkaline. creative-proteomics.comresearchgate.net

Table 1: Reactivity of BS2G's NHS Ester Groups
Reactivity TypeTarget Amino Acid(s)Functional GroupNotes
Canonical (Primary)Lysine (Lys), Protein N-terminusPrimary Amine (-NH₂)The most common and expected reaction target. gbiosciences.com
Non-Canonical (Side Reaction)Serine (Ser), Threonine (Thr), Tyrosine (Tyr)Hydroxyl (-OH)Significant reactivity observed, influenced by local pH and neighboring residues. nih.govnih.gov

Integration of Cross-Linking Derived Data for Structural Elucidation

The data generated from chemical cross-linking experiments using reagents like BS2G is a powerful component of integrative structural biology. nih.gov The fundamental principle involves using the cross-linker to create covalent bonds between amino acids that are spatially close within a protein's three-dimensional structure. nih.govnih.gov Subsequent analysis by mass spectrometry identifies these linked residues, providing a set of distance constraints that serve as low-resolution structural information. nih.govresearchgate.net This information is particularly valuable for studying large, dynamic, and multi-protein complexes that are often challenging to analyze by high-resolution methods alone. nih.govresearchgate.net The integration of these cross-linking-derived distance constraints with computational modeling and other experimental data, such as from cryo-electron microscopy, enables the determination of protein and protein complex structures with greater accuracy and completeness. nih.govresearchgate.netresearchgate.net

Derivation of Distance Constraints from Cross-Link Information

A primary output of an XL-MS experiment is a set of distance constraints that can be used in structural modeling. researchgate.netresearchgate.net The theoretical maximum distance between two cross-linked residues is often initially estimated based on the length of the cross-linker's spacer arm plus the lengths of the side chains of the two reactive amino acids. nih.govnih.gov For cross-linkers like BS3 and the analogous DSS, the spacer arm is 11.4 Å, which allows the alpha-carbon (Cα) atoms of two cross-linked lysine residues to be up to approximately 24 Å apart. nih.gov

However, numerous studies have shown that this theoretical maximum is often exceeded in practice due to the conformational dynamics of both the protein and the amino acid side chains. nih.govnih.gov To account for this flexibility, a tolerance is added. nih.gov A widely accepted approach for estimating a more realistic distance cutoff involves summing the cross-linker's spacer length, the length of the two extended reactive side chains, and an additional distance to account for conformational dynamics, often around 13 Å. nih.gov Extensive analyses using molecular dynamics simulations of large protein databases have provided a strong theoretical basis for these tolerances. nih.govnih.gov For DSS/BS3, this has led to the common use of a Cα-Cα distance constraint in the range of 26–30 Å. nih.govnih.govcapes.gov.br For BS2G, which is also a flexible cross-linker, similar considerations apply, with restraint distances used in simulations ranging up to 31.5 Å. nih.gov

Table 2: Components of BS2G-Derived Distance Constraints
ComponentApproximate Contribution (Å)Description
BS2G Spacer Arm~7.7 ÅThe length of the glutarate portion of the cross-linker.
Two Lysine Side Chains~13.0 Å (2 x ~6.5 Å)The length of two fully extended lysine side chains from the Cα to the reactive Nζ atom. nih.gov
Conformational Dynamics Tolerance~3 - 13 ÅAn added tolerance to account for protein and side-chain flexibility. nih.govnih.gov
Total Estimated Cα-Cα Upper Bound~24 - 34 ÅThe effective upper distance limit used for computational modeling. nih.govnih.govnih.gov

Computational Modeling and Molecular Dynamics Simulations to Refine Protein Structures

Distance constraints derived from BS2G cross-linking are invaluable for computational structural biology. springernature.com These experimental restraints are integrated into molecular modeling and docking algorithms to guide the prediction of protein tertiary and quaternary structures. springernature.comnih.gov By providing a set of spatial constraints, the cross-linking data significantly reduces the conformational search space, allowing algorithms to more effectively filter out incorrect models and identify near-native structures. nih.gov

The workflow typically involves:

Performing the BS2G cross-linking experiment coupled with mass spectrometry to identify linked residue pairs.

Translating these identified cross-links into distance constraints, as described in the previous section.

Using these constraints as input for protein-protein docking software (e.g., ZDOCK) or de novo/homology modeling programs (e.g., I-TASSER) to generate structural models. nih.govnih.gov

Refining and validating the resulting models using molecular dynamics (MD) simulations. nih.govresearchgate.net

MD simulations provide a powerful method for refining these preliminary models. nih.gov By simulating the atomic-level movements of the protein or complex over time, MD can assess the stability of the proposed structure and further refine it to better satisfy the experimental cross-linking constraints. nih.govmdpi.com The simulation incorporates the cross-links as distance restraints with a defined potential energy function, allowing the model to relax into a lower-energy and more physically realistic conformation that is consistent with the experimental data. nih.govyoutube.commdpi.com

Synergistic Approaches with Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structural Determination

The integration of chemical cross-linking with cryo-electron microscopy (cryo-EM) represents a powerful hybrid approach for determining the high-resolution structures of large and dynamic macromolecular assemblies. nih.govnih.govnih.gov While cryo-EM can generate near-atomic resolution density maps, regions of high flexibility or compositional heterogeneity within a complex can be poorly resolved or entirely invisible due to averaging during the image reconstruction process. youtube.comnih.govmdpi.com

This is where BS2G-derived distance constraints provide crucial, complementary information. nih.govresearchgate.net XL-MS can precisely identify residues that are in close proximity, even in the most flexible or transiently interacting parts of a complex. nih.gov This synergy is applied in several ways:

Docking Subunits: High-resolution crystal structures of individual protein subunits can be accurately docked into a lower-resolution cryo-EM map of the entire complex, using the cross-linking data to guide and validate the correct orientation and placement. nih.govyoutube.com

Modeling Flexible Regions: For domains that are not visible in the cryo-EM map, cross-linking restraints can be used to model their structure and position relative to the well-resolved core of the complex. youtube.com

Validating Structures: Cross-links can serve as an independent validation of a de novo model built from a cryo-EM map, confirming that the proposed architecture is consistent with the proximity data from the solution state. nih.gov

This combinatorial strategy leverages the strengths of both techniques—the high-resolution imaging of cryo-EM and the specific distance information of XL-MS—to produce more complete and accurate structural models of complex biological machinery. nih.govyoutube.com

Table 3: Synergy Between Cryo-EM and BS2G Cross-Linking
TechniqueStrengthsLimitationsSynergistic Contribution
Cryo-Electron Microscopy (Cryo-EM)Provides high-resolution 3D density maps of large complexes in a near-native state. nih.govmdpi.comFlexible or dynamic regions are often poorly resolved or averaged out. youtube.commdpi.comProvides the overall shape and high-resolution structure of stable domains. nih.gov
BS2G Cross-Linking (XL-MS)Identifies specific residue-residue proximities, even in flexible regions or transient interactions. nih.govProvides low-resolution distance constraints, not a complete 3D structure. springernature.comProvides distance restraints to position and orient subunits, model flexible regions, and validate the overall architecture. nih.govnih.gov

Academic and Research Applications of Bs2g Crosslinker

Elucidation of Protein Quaternary and Tertiary Structures

The precise three-dimensional arrangement of a protein, encompassing its tertiary (single-chain folding) and quaternary (multi-subunit assembly) structures, dictates its biological function. khanacademy.orgnih.gov BS2G facilitates the study of these structures by introducing covalent bonds that act as molecular rulers, providing distance constraints that are used to validate or build computational models of protein architecture. nih.gov

Intra-molecular cross-links, formed when BS2G reacts with two amino groups within the same polypeptide chain, offer direct evidence of the protein's tertiary fold. By connecting residues that are brought into proximity by the protein's folding pattern, these cross-links help validate predicted three-dimensional structures. nih.gov This application is particularly powerful when combined with mass spectrometry in a technique known as cross-linking mass spectrometry (XL-MS).

In a study on the 20S core particles of proteasomes from Haloferax volcanii, BS2G was used to validate the predicted 3D structures of the protein subunits. nih.gov An intra-peptide cross-link was identified within the β subunit, providing a specific distance constraint that confirmed the predicted local conformation. nih.gov

Table 1: Example of Intra-molecular BS2G Cross-linking in Proteasome Subunit Analysis

Protein SubunitCross-linked ResiduesCross-linkerMeasured Cα-Cα Distance (Å)Significance
Proteasome Subunit βK44 and K47BS2G6.1Confirmed the spatial proximity of residues in the folded peptide, validating the 3D structural model. nih.gov
Proteasome Subunit α1K54 and K68BS2G9.4Demonstrated an acceptable distance for the 7.7 Å BS2G spacer arm, accounting for side-chain length and protein flexibility. nih.gov

Many proteins function as oligomers, which are complexes made of multiple polypeptide chains or subunits. libretexts.orgsavemyexams.com BS2G is instrumental in analyzing the quaternary structure of these complexes by identifying which subunits are adjacent. When BS2G forms a link between two different polypeptide chains (an inter-molecular cross-link), it confirms a direct subunit-subunit interaction and provides information about their arrangement. researchgate.net

Proteins are not static entities; they are dynamic machines that undergo conformational changes to perform their functions. uchile.cluic.edu BS2G can be used to capture these different functional states. By applying the cross-linker to a protein complex under various conditions, researchers can "freeze" different conformations. The resulting cross-link patterns provide snapshots of the protein's structural dynamics. thermofisher.com

For instance, the slight discrepancy sometimes observed between the length of the BS2G spacer arm (7.7 Å) and the actual distance between cross-linked residues in a static crystal structure highlights the inherent flexibility of proteins. nih.gov This information is crucial for understanding how protein complexes move and adapt to bind to partners or perform catalytic functions. uchile.cl Integrating cross-linking data with techniques like molecular dynamics simulations allows for a more complete picture of the conformational ensembles that a protein complex can adopt. nih.govmdpi.com

Targeted Studies of Cell Surface Protein Topography and Receptor Interactomes

BS2G's chemical nature makes it an ideal reagent for studying the external topography of cells. proteochem.comcovachem.com Because it contains sulfonate groups, BS2G is water-soluble and cannot permeate the lipid bilayer of the cell membrane. proteochem.comproteochem.com This property ensures that when applied to intact cells, it will only react with the primary amines (lysine residues and N-termini) of proteins exposed on the cell surface. proteochem.comgbiosciences.com Intracellular proteins remain unmodified, allowing for the clear distinction between these two populations upon analysis by SDS-PAGE and immunoblotting. nih.gov

This selectivity is heavily utilized in the study of cell surface receptors. Researchers can identify the proteins that form the immediate interaction environment, or "interactome," of a specific receptor. nih.gov By cross-linking receptors to their binding partners in situ before cell lysis and purification, scientists can capture low-affinity or transient interactions that are crucial for receptor signaling and trafficking but are often lost during standard affinity purification protocols. nih.gov This approach has been used to investigate changes in receptor glycosylation and to detect interactions influenced by post-translational modifications. nih.gov

Investigating Mechanisms of Protein Aggregation and Conformational Changes

Protein aggregation is associated with numerous human diseases, and understanding the underlying conformational changes is a key area of research. BS2G serves as a tool to probe these mechanisms. researchgate.net By applying the cross-linker to proteins under conditions that induce aggregation, researchers can covalently trap structural intermediates that lead to the formation of aggregates.

A notable example is the study of α-crystallin, a major protein in the eye lens whose aggregation contributes to cataract formation. proteochem.comresearchgate.net In one study, BS2G was used in combination with mass spectrometry to identify the specific subunit-subunit interaction sites in both the wild-type αA-crystallin and a cataract-associated mutant, αA-G98R. proteochem.com The results demonstrated that the cross-linker could capture conformational changes and differences in interaction patterns that contribute to the mutant protein's propensity to aggregate. proteochem.comresearchgate.net Furthermore, comparative cross-linking, which uses light (d0) and heavy (d4) isotopic versions of a cross-linker, can be employed to quantify conformational changes that occur in response to stimuli, such as ligand binding or post-translational modifications. nih.gov

Table 2: Example of BS2G Application in Protein Aggregation Research This table summarizes a key research finding on αA-Crystallin aggregation.

Protein System Subject of Study Role of BS2G Cross-linker Key Finding Reference

Specialized Applications in Chemical Biology and Advanced Materials

Beyond the structural analysis of proteins, the principles of BS2G chemistry are applied in other advanced fields.

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. biochempeg.com The linker connecting these two components is critical to the ADC's success. nih.gov Linkers can be broadly categorized as cleavable or non-cleavable. researchgate.net

Non-cleavable linkers, a category to which BS2G's chemistry belongs, are characterized by their high stability in the bloodstream. biochempeg.comnih.gov Unlike cleavable linkers that are designed to release the drug in response to specific environmental triggers (e.g., pH or enzymes), an ADC with a non-cleavable linker releases its payload only after the entire antibody is internalized by the target cancer cell and degraded within the lysosome. researchgate.netbroadpharm.com This process leaves the drug attached to the linker and a single amino acid residue. The primary advantage of this strategy is enhanced plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity compared to some cleavable linkers. biochempeg.com While linkers like SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) are more commonly cited in approved ADCs such as ado-trastuzumab emtansine (Kadcyla), the fundamental amine-reactive, non-cleavable chemistry is a cornerstone of this synthesis strategy. biochempeg.combroadpharm.com

Immobilizing biomolecules onto solid supports is a foundational technique for a variety of applications, including affinity chromatography, enzyme reactors, and diagnostic biosensors. BS2G and other homobifunctional, amine-reactive cross-linkers are used to covalently attach proteins to surfaces. smolecule.comgbiosciences.com

The process typically involves a solid support (e.g., agarose (B213101) beads, a glass slide, or a microplate) that has been functionalized with primary amine groups. One of the sulfo-NHS ester groups of BS2G reacts with an amine on the support, anchoring the linker to the solid phase. The support is then washed to remove excess, unreacted cross-linker. The protein of interest is subsequently introduced and becomes covalently attached via its surface lysine (B10760008) residues reacting with the second sulfo-NHS ester group of the now-immobilized BS2G. This creates a stable, covalent linkage that prevents the biomolecule from leaching off the support during subsequent experimental steps. thermofisher.com

Table 3: Mentioned Chemical Compounds

Compound Name Abbreviation
Bis(sulfosuccinimidyl) glutarate BS2G
Bis(sulfosuccinimidyl) glutarate-d0 BS2G-d0
Bis(sulfosuccinimidyl) glutarate-d4 BS2G-d4
Disuccinimidyl glutarate DSG
Bis(sulfosuccinimidyl) suberate (B1241622) BS3
Disuccinimidyl suberate DSS
Disuccinimidyl sulfoxide (B87167) DSSO
Formaldehyde
N-hydroxysuccinimide NHS
Sulfo-N-hydroxysuccinimide Sulfo-NHS
αA-Crystallin
Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate SMCC
Ado-trastuzumab emtansine
Tris
Lysine
Glutaric anhydride (B1165640)

Characterization of Gaseous Protein Structures via Gas-Phase Ion/Ion Chemistry

The study of protein structures in the gas phase, facilitated by techniques like native mass spectrometry (MS) and ion mobility-mass spectrometry (IM-MS), offers a unique window into the intrinsic properties of these biomolecules, free from solvent effects. nih.govnih.gov A powerful strategy within this field is the use of chemical cross-linking in conjunction with gas-phase ion/ion reactions to probe the three-dimensional conformations of protein ions. nih.govchemrxiv.org This approach allows for the introduction of covalent cross-linkers to protein ions within the controlled environment of a mass spectrometer, providing distance constraints that are invaluable for structural elucidation. nih.govnih.gov The bis[sulfosuccinimidyl] glutarate (BS2G) crosslinker has emerged as a valuable tool in these investigations.

Gas-phase ion/ion reactions typically involve reacting multiply charged protein cations with singly or doubly charged reagent anions, such as those derived from BS2G. chemrxiv.org This process is highly controllable, with millisecond reaction times and high efficiency. nih.gov The BS2G crosslinker, being a homobifunctional, amine-reactive reagent, forms covalent bonds between lysine residues and N-termini that are in close spatial proximity. nih.gov The resulting cross-linked peptides can then be identified using tandem mass spectrometry (MS/MS) techniques like electron capture dissociation (ECD), which is effective at fragmenting the peptide backbone while leaving the cross-link intact. nih.govnih.gov

The identification of these cross-linked sites provides crucial distance restraints for computational modeling. nih.govresearchgate.net Knowing the spacer arm length of the crosslinker—7.7 Å for BS2G—allows researchers to define a maximum distance between the alpha-carbons of the linked residues. nih.govproteochem.com This information is then used to guide and validate molecular dynamics (MD) simulations, helping to generate and refine models of protein structures as they exist in the gas phase. chemrxiv.orgnih.gov

Detailed Research Findings

Research has demonstrated the utility of BS2G in the structural analysis of proteins in the gas phase. In studies of native-like cytochrome c ions, a suite of crosslinkers including BS2G was introduced via gas-phase ion/ion chemistry. nih.gov The experiments, conducted on a Synapt G2-Si instrument, successfully identified distinct cross-linked pairs of side chains, confirming the structural specificity of the gas-phase cross-linking process. nih.gov The distance restraints derived from the BS2G cross-links, along with those from other crosslinkers of varying lengths, were used in molecular dynamics simulations. nih.gov These simulations revealed a mixture of co-existing conformers in the gas phase, highlighting the kinetic trapping of multiple native-like solution structures during the electrospray ionization process. nih.gov

In another study focusing on the 20S core particles of the haloarchaeon Haloferax volcanii, BS2G was used in chemical cross-linking mass spectrometry (CXMS) to validate structural models. nih.gov Although this study involved solution-phase cross-linking prior to MS analysis, the principles of using BS2G-derived distance constraints are directly relevant. For the α1ββα1 core particle subtype, an intramolecular cross-link between lysine residues K54 and K68 was identified. nih.gov The experimentally determined distance between these residues in the protein's crystal structure was 9.4 Å, which accommodates the 7.7 Å spacer arm of BS2G, demonstrating the utility of this crosslinker in confirming protein folds. nih.gov

The general workflow for such experiments involves several key steps. First, the protein of interest is introduced into the mass spectrometer via electrospray ionization, preserving its native-like conformation. nih.gov Separately, the this compound is prepared as an anionic reagent. nih.gov The protein cations and crosslinker anions are then allowed to react within an ion trap. nih.govchemrxiv.org Following the ion/ion reaction, the resulting covalently modified protein ions are subjected to fragmentation, typically by ECD, to identify the specific amino acid residues that have been linked. nih.gov

ParameterDescriptionReference
Technique Gas-Phase Ion/Ion Chemistry coupled with Mass Spectrometry (MS) nih.govnih.gov
Crosslinker BS2G (Bis[sulfosuccinimidyl] glutarate) nih.govnih.gov
Target Residues Primary amines (Lysine, N-terminus) nih.gov
Spacer Arm Length 7.7 Å nih.govproteochem.com
Fragmentation Electron Capture Dissociation (ECD) nih.govnih.gov

Comparative Analysis and Future Research Directions

Distinction from Other Amine-Reactive Crosslinkers in Structural and Methodological Contexts

Crosslinking reagents are characterized by their reactive groups, spacer arm length, solubility, and cleavability, all of which influence their application and the data obtained. BS2G, BS3, and DSG are prominent examples of amine-reactive crosslinkers, each offering distinct advantages depending on the experimental design.

In contrast, BS2G features a shorter spacer arm of 7.7 Å researchgate.netproteochem.comproteochem.comfishersci.se. This shorter length can lead to a higher degree of specificity in capturing interactions between closely proximal residues. However, it has also been suggested that shorter crosslinkers like BS2G might result in fewer crosslinks and a higher proportion of monolinks (where only one end of the crosslinker reacts), which can be important to consider for structural modeling researchgate.netucl.ac.uk. The choice between BS2G and BS3 often depends on the specific spatial resolution required for the study and the expected proximity of the interacting residues.

CrosslinkerSpacer Arm Length (Å)Reactive GroupsWater-SolubleMembrane Permeable
BS2G7.7Sulfo-NHS esterYesNo
BS311.4Sulfo-NHS esterYesNo

DSG (Disuccinimidyl glutarate) is another amine-reactive crosslinker that shares a similar 7.7 Å spacer arm length with BS2G proteochem.comproteochem.comcfplus.cz. However, a key difference is that DSG is typically dissolved in organic solvents like DMSO or DMF, as it is not water-soluble, whereas BS2G is water-soluble proteochem.commedkoo.comaatbio.comthermofisher.com. This difference in solubility dictates how they are applied; BS2G can be used directly in aqueous buffers, often near physiological conditions, while DSG requires organic co-solvents proteochem.comproteochem.comcovachem.com.

Furthermore, DSG is described as membrane-permeable proteochem.comaatbio.comcovachem.combroadpharm.com, making it suitable for crosslinking both intracellular and cell-surface proteins. In contrast, BS2G, like BS3, is generally considered membrane-impermeable proteochem.commedkoo.comcovachem.comcovachem.comfishersci.at. This distinction is critical when designing experiments to study interactions within the cell versus those occurring on the cell surface. While BS2G is water-soluble and can be used for cell-surface labeling, DSG's membrane permeability broadens its application to intracellular targets.

CrosslinkerSpacer Arm Length (Å)Reactive GroupsWater-SolubleMembrane PermeableSolvent Requirement
BS2G7.7Sulfo-NHS esterYesNoAqueous buffers
DSG7.7NHS esterNoYesOrganic solvents

Specific Advantages of BS2G in Defined Research Scenarioswikipedia.org

BS2G offers several advantages in specific research contexts. Its water solubility is a significant benefit, allowing for crosslinking reactions to be performed in aqueous buffers under near-physiological conditions, thereby minimizing potential disruption to protein structure and function that can occur with organic solvents proteochem.comproteochem.comcovachem.com. This makes BS2G particularly well-suited for studies involving sensitive protein complexes or when maintaining native protein conformations is paramount.

As a membrane-impermeable reagent, BS2G is ideal for targeting proteins located on the cell surface or in extracellular spaces proteochem.commedkoo.comcovachem.com. This specificity allows researchers to study protein-protein interactions or protein-ligand interactions at the cell membrane without significant cross-contamination from intracellular components. Furthermore, BS2G, along with its deuterated counterpart (BS2G-d4), is valuable in quantitative mass spectrometry-based interactomics studies, enabling the identification and quantification of crosslinked peptides for mapping protein interaction networks proteochem.comfishersci.se.

Current Limitations and Proposed Methodological Refinements in BS2G Applicationsfishersci.atbiocompare.commybiosource.com

Despite its advantages, BS2G also presents certain limitations. The relatively short spacer arm (7.7 Å) might lead to a lower frequency of successful crosslinking events compared to longer-arm crosslinkers, potentially resulting in a higher proportion of monolinks. This can reduce the number of informative crosslink data points available for structural modeling researchgate.netucl.ac.uk.

To address these limitations, researchers can employ several methodological refinements. Firstly, optimizing reaction conditions, such as protein concentration, pH, and incubation time, can enhance crosslinking efficiency proteochem.com. Secondly, using a panel of crosslinkers with varying spacer arm lengths, including longer ones like BS3, can provide a more comprehensive dataset for structural analysis korambiotech.comosu.edu. Thirdly, incorporating monolink information into structural modeling, as suggested by studies using tools like MoDS, can leverage the data from shorter crosslinkers more effectively researchgate.netucl.ac.uk. Finally, the development of new crosslinking strategies and improved mass spectrometry techniques continues to enhance the sensitivity and accuracy of BS2G-based analyses nih.govnih.govnih.gov.

Emerging Trends in Cross-Linking Mass Spectrometry for Comprehensive Structural and Interactomic Analysis

Cross-linking mass spectrometry (XL-MS) is a rapidly evolving field that offers powerful capabilities for understanding protein interactions and structures within their native cellular environments nih.govresearchgate.netnih.gov. Emerging trends in XL-MS are focused on increasing the depth and breadth of interactome coverage, improving the accuracy of structural modeling, and simplifying data analysis.

The development of new crosslinking reagents, including MS-cleavable crosslinkers and isotopically labeled variants (like BS2G-d4), is crucial for enhancing the identification and quantification of crosslinked peptides proteochem.comfishersci.seacs.org. MS-cleavable crosslinkers, in particular, simplify the analysis of complex mixtures by releasing characteristic fragment ions during mass spectrometry, facilitating the identification of crosslinked peptides and improving confidence in the results nih.govacs.org.

Compound List:

BS2G Crosslinker (Bis[Sulfosuccinimidyl] glutarate)

BS3 (Bis(sulfosuccinimidyl) suberate)

DSG (Disuccinimidyl glutarate)

Q & A

Advanced Research Question

Isotopic Labeling : Use BS2G-D0 and BS2G-D4 isotopologs to simplify MS/MS pattern recognition and reduce false positives .

Enrichment : Apply hydrophilic interaction chromatography (HILIC) to isolate polar cross-linked peptides .

Data Acquisition : Use high-resolution tandem MS (e.g., Orbitrap Fusion Lumos) with stepped collision energy to maximize peptide coverage .

How does BS2G’s reactivity compare to other amine-specific cross-linkers in multi-subunit protein complexes?

Basic Research Question
BS2G’s water solubility and polar spacer make it ideal for extracellular or hydrophilic interfaces. In proteasomal 20S core particles:

  • BS2G detected 4 dead-end modifications on α1 subunits (surface lysines: K68, K71, K54, K163) vs. 2 on α2 (K67, K70) .
  • Comparative Advantage : BS2G outperforms non-polar cross-linkers in mapping solvent-exposed lysines but may miss buried residues .

What statistical frameworks are recommended for analyzing BS2G cross-linking data reproducibility?

Advanced Research Question

Triplicate Analysis : Generate Venn diagrams to identify common cross-links across replicates (e.g., 67 common cross-links in DSG/BS2G mixtures vs. 47 in DSG alone) .

False Discovery Rate (FDR) : Apply tools like XlinkX or MeroX to filter low-confidence matches using decoy database searches .

Quantification : Use Skyline or MaxQuant for label-free quantification of cross-link abundance .

How does BS2G’s spacer length impact its utility in studying protein-protein interactions (PPIs)?

Basic Research Question
BS2G’s 11.4 Å spacer is optimal for mapping proximal lysines (e.g., intramolecular distances ≤6.1 Å in β-subunit peptides) but may miss longer-range PPIs.
Workaround : Pair with longer cross-linkers (e.g., DSS, 11.4 Å) or use multi-cross-linker strategies to cover diverse interaction geometries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.